molecular formula C17H22N2O4 B178386 tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate CAS No. 162045-53-6

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

Cat. No. B178386
M. Wt: 318.4 g/mol
InChI Key: AUWQQLLBNFTTNY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a building block for developing protease inhibitors, which are crucial in understanding protein function and in the design of drugs to block protease activity in diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable intermediate. It’s used in the synthesis of various bioactive molecules, including those with potential therapeutic effects against diseases. Its role in the development of new medication is significant due to its versatility in chemical transformations .

Organic Synthesis

As an intermediate in organic synthesis, this compound is involved in the preparation of complex molecular structures. It’s particularly useful in constructing piperidine scaffolds, which are found in many pharmaceuticals .

Radiopharmaceutical Research

This compound has applications in radiopharmaceutical research. It can be used to create diagnostic agents or therapeutic compounds, especially those that require a piperidine structure for binding to biological targets .

Chemical Synthesis

In the field of chemical synthesis, this compound is used to produce a variety of chemical products. Its reactivity allows for the introduction of different functional groups, making it a versatile reagent for synthesizing new compounds .

Material Science

In material science, the compound can contribute to the development of new materials with specific properties. Its structural motif can be incorporated into polymers or other materials to impart desired characteristics such as stability or reactivity .

properties

IUPAC Name

tert-butyl 4-(2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-15(20)18-10-8-12(9-11-18)19-13-6-4-5-7-14(13)22-16(19)21/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQQLLBNFTTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627274
Record name tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

CAS RN

162045-53-6
Record name tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred 0° C. solution of 1-t-Butyloxycarbonyl-4-(2-hydroxyphenylamino)piperidine (3.0 g, 10 mmol) from Step 1 of Example 41 in dry THF (40 mL) was added DIEA (5.2 mL, 30 mmol), followed by triphosgene (1.08 g, 3.60 mmol). After 30 min, the reaction was warmed to ambient temperature and stirred for 24 h. The precipitated hydrochloride salt of DIEA was removed by filtration and the solvent was removed under reduced pressure. The residue was dissolved in EtOAc (200 mL) and washed with saturated aqueous NaHCO3 (2×100 mL), water (100 mL), 5% aqueous citric acid (100 mL), and brine (100 mL). The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed under reduced pressure. 3-(1-t-Butyloxycarbonyl-4-piperidinyl)benzoxazolidin-2-one was obtained as a solid (82% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Yield
82%

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